3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol

Description

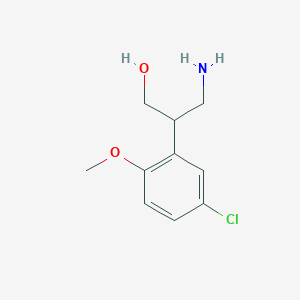

3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol is a β-amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 5-chloro-2-methoxyphenyl group at the C2 position and an amino group at C3. The compound’s structure combines a polar alcohol moiety with an aromatic ring bearing halogen (Cl) and electron-donating methoxy substituents.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

3-amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-14-10-3-2-8(11)4-9(10)7(5-12)6-13/h2-4,7,13H,5-6,12H2,1H3 |

InChI Key |

CNYRVBKCPKQQCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | 3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol |

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| CAS Number | 1226423-11-5 |

This compound contains an amino group at the 3-position, a hydroxyl group at the 1-position of the propanol chain, and a 5-chloro-2-methoxyphenyl substituent at the 2-position.

Preparation Methods Analysis

General Synthetic Approaches

The preparation of amino alcohols such as this compound typically involves multi-step organic synthesis strategies that install the aromatic substituent and the functional groups in a controlled manner. Key synthetic strategies include:

- Reductive amination of corresponding carbonyl precursors.

- Nucleophilic substitution on halogenated intermediates.

- Hydrogenation or reduction of nitrile or nitro precursors.

- Chiral resolution or stereoselective synthesis when stereochemistry is relevant.

While direct literature on this exact compound is limited, closely related compounds and analogues provide insight into feasible synthetic routes.

Reported Methods and Procedures

Method A: Reductive Amination of 5-Chloro-2-methoxybenzaldehyde Derivatives

A general approach involves the condensation of 5-chloro-2-methoxybenzaldehyde with an amino alcohol or ammonia source, followed by reduction to yield the amino alcohol.

- A substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde were reacted in methanol with p-toluenesulfonic acid as a catalyst at 70 °C for 12 hours, followed by extraction and purification.

- Analogously, 5-chloro-2-methoxybenzaldehyde could be employed as the aldehyde component to generate the corresponding imine intermediate, which upon reduction yields the target amino alcohol.

Method B: Halohydrin Intermediate Conversion

- Halohydrin intermediates (e.g., chlorohydrins) can be synthesized by halogenation of the corresponding olefin or alcohol.

- Subsequent nucleophilic substitution with ammonia or amines affords the amino alcohol.

- For example, the conversion of tertiary hydroxy groups into halides using thionyl chloride followed by reduction with zinc borohydride or related reagents has been applied in similar systems.

Catalytic Hydrogenation of Nitrile or Nitro Precursors

- Hydrogenation of nitrile or nitro groups on the aromatic ring or side chain in the presence of palladium on carbon or other catalysts can yield the amino alcohol.

- A reported example involved hydrogenation of hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile in ethanol with 10% palladium on charcoal and sulfuric acid under hydrogen atmosphere at room temperature.

Use of Protecting Groups and Acylation

- Acylation of amino alcohol intermediates can facilitate stereoselective hydrogenolysis to obtain enantiomerically enriched products.

- An improved process for related compounds involves acylation followed by stereoselective hydrogenolysis using suitable catalysts in inert solvents under hydrogen atmosphere.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various functional groups in place of the chloro group.

Scientific Research Applications

3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in halogen substitution, aromatic ring modifications, stereochemistry, and functional group positioning. Below is a detailed analysis of key analogs, supported by a comparative data table.

Structural and Physicochemical Comparisons

Key Observations:

Halogen Effects: The bromo analog () has a higher molecular weight (260.13 vs. ~215.45) and increased lipophilicity compared to the chloro-containing target compound. Bromine’s polarizability may enhance van der Waals interactions in biological systems.

Substituent Positioning :

- The 2-chloro-6-fluorophenyl analog () demonstrates how halogen positioning affects electronic and steric profiles. The meta-fluorine and ortho-chloro arrangement could influence aromatic ring reactivity and binding specificity.

Functional Group Modifications :

- The hydrochloride salt form () enhances aqueous solubility, making it more suitable for formulation than the free base.

- The benzyl-substituted analog () introduces steric bulk, which may hinder receptor binding but improve stability against enzymatic degradation .

Stereochemical Considerations :

- The (S)-enantiomer () highlights the importance of chirality in pharmacological activity, as enantiomers often exhibit divergent biological effects.

Biological Activity

3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₁₄H₁₃ClN₂O₂

- Molecular Weight : 276.72 g/mol

The structure features an amino group and a chloro-substituted methoxyphenyl moiety, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly:

- Enzymes : The compound can act as an inhibitor for enzymes like dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism. This interaction may lead to improved insulin sensitivity and glucose homeostasis.

- Receptors : It may interact with specific receptors involved in neurotransmission and cell signaling, potentially impacting neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that derivatives of this compound possess antioxidant properties. For instance, certain analogs have demonstrated radical scavenging activity comparable to that of known antioxidants like ascorbic acid .

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the modulation of key signaling pathways .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies

- DPP-IV Inhibition : A study evaluated the DPP-IV inhibitory activity of several analogs derived from this compound. The most potent analog showed an IC50 value of 25 µM, indicating its potential as a therapeutic agent for diabetes management .

- Anticancer Screening : In a screening program aimed at identifying novel anticancer agents, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 50 µM across different cell lines .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| DPP-IV IC50 | 25 µM |

| Antioxidant Activity | Comparable to Ascorbic Acid |

| MIC (Staphylococcus aureus) | 3.12 - 12.5 µg/mL |

Q & A

Q. What are the standard synthetic routes for 3-Amino-2-(5-chloro-2-methoxyphenyl)propan-1-ol?

The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions using substituted benzaldehydes and nitroalkanes, followed by reduction of the nitro group to an amine .

- Chiral resolution via diastereomeric salt formation or enzymatic methods to achieve enantiomeric purity, as seen in analogous compounds with 98% ee (e.g., (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride) .

- Purification via recrystallization or column chromatography under inert conditions to avoid degradation .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

Key techniques include:

- X-ray crystallography for unambiguous stereochemical determination, as demonstrated for structurally similar imidazole derivatives .

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon hybridization.

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) spectroscopy to identify functional groups like -OH and -NH₂ .

Q. What are the critical safety precautions for handling this compound?

Based on analogous compounds:

- GHS hazards : Acute toxicity (oral, H302), skin irritation (H315), and respiratory irritation (H335) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Advanced strategies include:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for stereoselective reductions .

- Dynamic kinetic resolution : Employ enzymes or organocatalysts to favor a single enantiomer during reaction progression .

- Chiral chromatography : Utilize cellulose-based columns (e.g., Chiralpak®) for preparative separation of racemic mixtures .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise due to stereochemical variations or impurities. Solutions include:

- Comparative bioassays : Test synthesized enantiomers (e.g., (S)- and (R)-forms) under standardized conditions to isolate stereochemical effects .

- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .

- Dose-response studies : Establish EC₅₀ values across multiple cell lines to account for tissue-specific effects .

Q. How can computational methods predict the compound’s reactivity and stability?

- Quantum mechanical calculations : Density Functional Theory (DFT) models predict reaction pathways and transition states for hydrolysis or oxidation .

- Molecular dynamics simulations : Assess solvation effects and interactions with biological targets (e.g., enzymes) .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with physicochemical properties like logP and pKa .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducibility in pharmacological studies?

- Standardized assay conditions : Use identical buffer systems (e.g., PBS at pH 7.4) and cell passage numbers .

- Negative controls : Include structurally related inactive analogs (e.g., 3-(4-fluorophenyl)propan-1-ol lacking the amino group) to validate target specificity .

- Data transparency : Report synthetic yields, purity (≥95% by HPLC), and spectroscopic validation in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.